molecular formula C12H7BrClFN2O2 B8302992 2-(4-Bromo-2-fluorophenylamino)-6-chloro-nicotinic acid

2-(4-Bromo-2-fluorophenylamino)-6-chloro-nicotinic acid

Cat. No. B8302992
M. Wt: 345.55 g/mol
InChI Key: GQRBQEHWOGNOIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromo-2-fluorophenylamino)-6-chloro-nicotinic acid is a useful research compound. Its molecular formula is C12H7BrClFN2O2 and its molecular weight is 345.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Bromo-2-fluorophenylamino)-6-chloro-nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Bromo-2-fluorophenylamino)-6-chloro-nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(4-Bromo-2-fluorophenylamino)-6-chloro-nicotinic acid

Molecular Formula

C12H7BrClFN2O2

Molecular Weight

345.55 g/mol

IUPAC Name

2-(4-bromo-2-fluoroanilino)-6-chloropyridine-3-carboxylic acid

InChI

InChI=1S/C12H7BrClFN2O2/c13-6-1-3-9(8(15)5-6)16-11-7(12(18)19)2-4-10(14)17-11/h1-5H,(H,16,17)(H,18,19)

InChI Key

GQRBQEHWOGNOIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)F)NC2=C(C=CC(=N2)Cl)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-2-fluorophenylamine (10.4 g, 54.7 mmol) in THF (25 mL) at −78° C. under N2 was added lithium bis(trimethylsilyl)amide (83.3 mL, 83.3 mmol, 1 M solution in hexanes) dropwise over 15 minutes. The reaction mixture was stirred for one hour at −78° C. 2,6-Dichloro-nicotinic acid (5.00 g, 26.0 mmol) was then added dropwise as a solution in THF (15 mL) and the reaction mixture was allowed to warm from −78° C. to room temperature and stir for 16 hours. The reaction mixture was quenched by the addition of H2O and the pH was adjusted to 0-2 with 6 N HCl and then diluted with EtOAc. The organic layer was separated and washed with H2O, saturated NaCl, dried (Na2SO4), and concentrated under reduced pressure. The crude product was triturated several times with ethyl acetate and the resulting solid was collected, washed with dichloromethane and dried under vacuum to yield 7.50 g (83%) pure desired product as a dark pink solid.
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
83.3 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.